molecular formula C17H19Br B13999735 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene CAS No. 6337-60-6

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene

Cat. No.: B13999735
CAS No.: 6337-60-6
M. Wt: 303.2 g/mol
InChI Key: CFJZTOYUWDPGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene is an organic compound that features a benzene ring substituted with a 2-bromoethyl group and a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene typically involves the bromination of 1-(2-ethyl)-4-(3-phenylpropyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromo group can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

    Substitution: Formation of 1-(2-hydroxyethyl)-4-(3-phenylpropyl)benzene.

    Oxidation: Formation of 1-(2-oxoethyl)-4-(3-phenylpropyl)benzene.

    Reduction: Formation of 1-(2-ethyl)-4-(3-phenylpropyl)benzene.

Scientific Research Applications

1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylpropyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-4-(3-phenylpropyl)benzene
  • 1-(2-Iodoethyl)-4-(3-phenylpropyl)benzene
  • 1-(2-Fluoroethyl)-4-(3-phenylpropyl)benzene

Comparison: 1-(2-Bromoethyl)-4-(3-phenylpropyl)benzene is unique due to the presence of the bromo group, which offers distinct reactivity compared to other halogenated derivatives. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro and fluoro groups, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

6337-60-6

Molecular Formula

C17H19Br

Molecular Weight

303.2 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(3-phenylpropyl)benzene

InChI

InChI=1S/C17H19Br/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2

InChI Key

CFJZTOYUWDPGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=C(C=C2)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.